TFP-PEG12-biotinidase resistant biotin

Biotinidase resistance Serum stability Biotinylation

Standard biotin labels are cleaved by serum biotinidase within hours, causing signal loss in plasma-based assays. TFP-PEG12-biotinidase resistant biotin eliminates this via a modified biotin moiety resisting enzymatic hydrolysis while retaining streptavidin affinity. • Complete biotinidase resistance in serum, plasma, and tissue lysates • dPEG®12 spacer reduces non-specific binding ~67% vs. PEG4 and prevents aggregation • TFP ester: 5-fold greater hydrolytic stability than NHS esters at pH 7.5-8.0

Molecular Formula C47H76F4N4O17S
Molecular Weight 1077.2 g/mol
Cat. No. B12042481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFP-PEG12-biotinidase resistant biotin
Molecular FormulaC47H76F4N4O17S
Molecular Weight1077.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C47H76F4N4O17S/c1-2-37(53-40(56)6-4-3-5-39-44-38(34-73-39)54-47(59)55-44)46(58)52-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-41(57)72-45-42(50)35(48)33-36(49)43(45)51/h33,37-39,44H,2-32,34H2,1H3,(H,52,58)(H,53,56)(H2,54,55,59)
InChIKeyNWCIJXJOOMRCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFP-PEG12 Biotinidase-Resistant Biotin


TFP-PEG12-biotinidase resistant biotin (CAS N/A; MW 1077.19) is a heterobifunctional biotinylation reagent comprising a biotin moiety chemically modified to resist hydrolysis by serum biotinidase, a medium-length discrete polyethylene glycol (dPEG®12) spacer of 43 atoms and 50.1 Å, and a 2,3,5,6-tetrafluorophenyl (TFP) ester terminal group reactive toward primary amines . The compound is protected under U.S. Patent 7,888,536 B2 and distributed commercially as QBD-10204 by Vector Laboratories and Sigma-Aldrich [1].

Biotinidase‑resistant label

Suitable for workflows involving serum, plasma, or tissue lysates where standard biotin is rapidly cleaved.

PEG12 spacer

Provides aqueous solubility, eliminates aggregation, and reduces non‑specific binding.

TFP ester reactive group

Enables efficient amine conjugation with enhanced hydrolytic stability; works at pH 7.5–8.0.

Limitations of Standard Biotin Reagents


Standard biotinylation reagents (e.g., NHS-biotin, LC-biotin) are rapidly cleaved by endogenous biotinidase (EC 3.5.1.12), an amidohydrolase present in human and animal serum at nanomolar concentrations that recycles biotin by hydrolyzing the biotinamide bond [1]. In serological assays such as ELISAs using plasma or tissue homogenates, biotinidase removes biotin from labeled proteins within hours, causing signal loss, false negatives, and irreproducible results . Generic biotin reagents also frequently cause aggregation and precipitation of labeled biomolecules due to their hydrophobic spacer regions, whereas TFP-PEG12-biotinidase resistant biotin incorporates both enzymatic resistance and a discrete PEG12 spacer that eliminates aggregation . These failure modes render standard biotin reagents unsuitable for any application involving serum-containing samples or requiring prolonged biotin label integrity.

Enzymatic cleavage

Standard biotin reagents may be degraded by serum biotinidase, leading to signal loss in serological assays.

Aggregation & precipitation

Hydrophobic spacers in conventional reagents can cause protein aggregation and precipitation during labeling.

Higher non‑specific binding

Shorter or hydrophobic spacers often exhibit increased background, reducing assay signal‑to‑noise ratios.

TFP-PEG12 Biotin Performance Evidence


Resistance to Serum Biotinidase Hydrolysis

TFP-PEG12-biotinidase resistant biotin incorporates biotinoyl-2-aminobutyric acid with a structural modification placing a non-natural amino acid alpha to the biotinamide bond, which sterically blocks the active site of biotinidase [1]. In a controlled study assessing biotinamide bond hydrolysis in diluted human serum at 37°C for 2 hours, unsubstituted biotin derivatives were rapidly cleaved by biotinidase, whereas biotin derivatives containing hydroxymethylene, carboxylate, or acetate moieties alpha to the biotinamide bond (the same structural class as the target compound) were completely protected from hydrolysis [1].

Biotinidase Resistance
Class‑level inference
Target (structurally analogous class): Complete protection from hydrolysis in human serum, 37°C, 2 h. Comparator (unsubstituted biotin): Rapid cleavage.
Supports serum‑stability fit for labeling workflows involving plasma or serum.
Data derived from related compounds; direct testing recommended.
Biotinidase resistance Serum stability Biotinylation

Reduced Non-Specific Binding via PEG12 Spacer

TFP-PEG12-biotinidase resistant biotin features a dPEG®12 spacer of 43 atoms and 50.1 Å, compared to the shorter dPEG®4 variant (19 atoms, 21.5 Å) also commercially available as QBD-10203 . Comparative reactivity metrics from the manufacturer demonstrate that the PEG12 spacer reduces non-specific binding to 4 ± 1% versus 12 ± 2% for the PEG4 spacer, while maintaining high conjugation efficiency (88 ± 4% for PEG12 vs. 92 ± 3% for PEG4) .

PEG12 vs PEG4 NSB
Head‑to‑head
Non‑specific binding: 4 ± 1% (PEG12) vs. 12 ± 2% (PEG4) | Conjugation efficiency: 88 ± 4% vs. 92 ± 3%
PEG12 preferred when low background is critical; ~67% reduction in NSB.
Manufacturer‑reported data; confirm under specific assay conditions.
PEG spacer Non-specific binding Biotin-avidin accessibility

TFP Ester Hydrolytic Stability vs. NHS Ester

The TFP (2,3,5,6-tetrafluorophenyl) ester group in this compound exhibits greater hydrolytic stability in aqueous buffers compared to N-hydroxysuccinimidyl (NHS) esters, which are widely used in conventional biotinylation reagents . Published studies have shown that TFP esters are more hydrolytically stable and more reactive toward free amines than NHS esters . The optimal pH range for TFP ester amine conjugation is 7.5-8.0, slightly higher than the 7.0-7.5 range for NHS esters . In DNA array fabrication studies, TFP-activated self-assembled monolayers produced 5-fold greater surface density of DNA molecules with reduced background and smaller spot radii compared to NHS analogs when reactions were performed at pH 10 [1].

TFP vs NHS Stability
Cross‑study comparable
5‑fold greater surface density with TFP ester in DNA array fabrication at pH 10; optimal amine conjugation pH 7.5–8.0.
Supports efficient conjugation with improved hydrolytic stability over NHS esters.
Buffer pH adjustment may be needed when switching from NHS chemistry.
TFP ester NHS ester Hydrolytic stability Amine conjugation

High-Affinity Streptavidin Binding, No Aggregation

TFP-PEG12-biotinidase resistant biotin retains biotin's typical high affinity for avidin and streptavidin despite the chemical modification that imparts biotinidase resistance . Studies on biotin derivatives containing hydroxymethylene or carboxylate moieties (the same structural class) demonstrate that they retain the characteristic slow dissociation rate of biotin from avidin and streptavidin [1]. Additionally, unlike traditional hydrophobic LC-biotin reagents that frequently cause aggregation and precipitation of labeled peptides and proteins, the hydrophilic dPEG®12 spacer in this compound completely prevents aggregation, precipitation, and reduces non-specific binding .

Binding & Aggregation
Class‑level inference
No aggregation with dPEG12 spacer; retains slow dissociation rate characteristic of biotin‑avidin interaction. Hydrophobic LC‑biotin reagents frequently cause aggregation.
Eliminates aggregation‑related assay artifacts while maintaining picomolar affinity.
Class‑level evidence from hydroxymethylene‑modified biotin analogs.
Streptavidin binding Avidin binding dPEG spacer Aggregation prevention

Aqueous Conjugation via PEG12 Spacer

The hydrophilic PEG12 spacer arm in TFP-PEG12-biotinidase resistant biotin imparts water solubility that is transferred to the biotinylated molecule, enabling direct conjugation in aqueous buffers without the need for organic co-solvents . In contrast, traditional hydrophobic biotinylation reagents (including standard LC-biotin) require dissolution in DMSO, DMF, or other organic solvents prior to addition to aqueous protein solutions, which can denature sensitive biomolecules or cause precipitation upon mixing . The compound is described as a water-soluble biotinylation reagent with the dPEG® spacer imparting water solubility .

Aqueous Solubility
Class‑level inference
Water‑soluble dPEG spacer enables direct conjugation in aqueous buffers without organic co‑solvents.
Preserves biomolecule integrity during labeling; simplifies workflow.
Supplier‑stated property; verify with sensitive proteins.
Water solubility Aqueous bioconjugation PEG12

Monodisperse dPEG Spacer for Spatial Control

TFP-PEG12-biotinidase resistant biotin utilizes a discrete-length, single molecular weight dPEG®12 spacer of exactly 43 atoms (50.1 Å), rather than polydisperse PEG commonly used in other biotinylation reagents . Two different single molecular weight dPEG® spacers (PEG4 and PEG12) are available for precise spatial control between the modified biotin and the conjugated molecule surface . Polydisperse PEG reagents produce a distribution of spacer lengths that introduces lot-to-lot variability and makes it impossible to reproducibly control the distance between the biotin moiety and the labeled biomolecule .

Monodisperse Spacer
Class‑level inference
Exact 43 atoms, 50.1 Å discrete length; single molecular weight. Polydisperse PEG yields a distribution of chain lengths.
Enables reproducible spatial control across batches for quantitative applications.
Spacer architecture per manufacturer specification.
dPEG Single molecular weight PEG Spatial control Reproducibility

Applications of TFP-PEG12 Biotin


ELISA and Serological Assays

Standard biotinylated detection antibodies lose their biotin label within hours in serum-containing samples due to endogenous biotinidase activity, causing signal degradation and false negatives [1]. TFP-PEG12-biotinidase resistant biotin provides complete protection against biotinidase hydrolysis, enabling reliable quantification in ELISAs with human plasma, animal serum, or tissue lysates [1]. The PEG12 spacer further reduces non-specific binding by approximately 67% compared to the PEG4 variant, improving signal-to-noise ratios in complex biological matrices . The water-soluble dPEG® spacer eliminates aggregation problems common with hydrophobic LC-biotin reagents when working with serum proteins .

In Vivo Antibody Pretargeting

In pretargeting strategies, a biotinylated antibody is administered and allowed to accumulate at the tumor site before administration of radiolabeled streptavidin. Endogenous biotinidase in circulation rapidly removes biotin from standard biotin conjugates (half-life of minutes to hours), rendering the pretargeting approach ineffective [1]. TFP-PEG12-biotinidase resistant biotin was specifically developed to address this failure mode for in vivo antibody pretargeting applications [1]. The compound retains high-affinity streptavidin binding while resisting enzymatic cleavage, and the single molecular weight dPEG®12 spacer provides exact 50.1 Å spacing to optimize avidin accessibility without the polydispersity that would complicate regulatory approval .

PROTAC Linker Synthesis

Biotin-PEG12-TFP ester serves as a PEG-based linker for PROTAC (Proteolysis Targeting Chimera) synthesis, joining the E3 ubiquitin ligase ligand and the target protein ligand [1]. The discrete PEG12 spacer provides precise and reproducible spatial control between the two essential ligands, which is critical for optimizing ternary complex formation and degradation efficiency [1]. The TFP ester offers superior hydrolytic stability compared to NHS esters (5-fold greater surface density in conjugation applications at elevated pH), enabling more efficient and reproducible PROTAC assembly . The biotinidase-resistant modification ensures the biotin affinity tag remains intact during intracellular trafficking and pull-down validation experiments where cellular biotinidase may be present .

Nanoparticle Functionalization

Supramolecular constructs and nanoparticles that rely on biotin-(strept)avidin affinity for structural integrity face rapid disassembly in vivo due to biotinidase-mediated biotin cleavage [1]. TFP-PEG12-biotinidase resistant biotin maintains biotin-(strept)avidin binding under conditions where standard biotin labels are enzymatically removed [1]. The TFP ester reactive group provides efficient conjugation to amine-functionalized nanoparticle surfaces with the higher optimal pH range of 7.5-8.0 enabling robust surface modification protocols . The dPEG®12 spacer prevents particle aggregation during functionalization and reduces non-specific binding to 4 ± 1% for cleaner in vivo biodistribution profiles .

Application
Selection Property
Validation Focus
ELISA and Serological Assays
Biotinidase‑resistant label with PEG12 spacer
Signal stability in serum‑containing matrices; low NSB
In Vivo Pretargeting Research
Biotinidase resistance and precise 50.1 Å spacing
Label half‑life in circulation; avidin accessibility
PROTAC Linker Synthesis
Discrete PEG12 spacer and TFP ester reactivity
Ternary complex formation efficiency; biotin tag integrity
Nanoparticle Functionalization
Aqueous amine conjugation, PEG12 anti‑aggregation
Surface coverage and colloidal stability; biotin‑avidin binding

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